molecular formula C18H24N4O2S B2955889 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane CAS No. 2320178-97-8

1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane

Cat. No.: B2955889
CAS No.: 2320178-97-8
M. Wt: 360.48
InChI Key: JZKHGDQRKRRJRQ-UHFFFAOYSA-N
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Description

1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a useful research compound. Its molecular formula is C18H24N4O2S and its molecular weight is 360.48. The purity is usually 95%.
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Scientific Research Applications

1. Cycloaddition Reactions and Synthesis of Cyclopropanes

The addition of diazomethane and diazoethane to certain sulfonyl-containing compounds has been explored for synthesizing optically pure cyclopropanes. These reactions exhibit pi-facial selectivity and can be influenced by the presence of certain catalysts, leading to inversion of selectivity. This method provides a pathway for creating optically pure cyclopropane derivatives from sulfonyl pyrazolines, which are significant in synthesizing compounds with potential medicinal properties (Cruz et al., 2009).

2. Synthesis of Diazepane and Diazocane Systems

Research into the synthesis of diazepane or diazocane systems involves a two-step approach, starting with a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This process yields 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones, highlighting the versatility of sulfonyl-containing compounds in synthesizing complex nitrogen-containing rings (Banfi et al., 2007).

3. Antioxidant Activity of Sulfonyl Compounds

A study on the synthesis and antioxidant activity of (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) demonstrated that these compounds show significant radical scavenging activity. The presence of methoxy substituents on the aromatic ring was found to enhance the antioxidant activity, indicating the potential of sulfonyl-containing compounds in developing antioxidant agents (Lavanya et al., 2014).

4. Cycloaddition of Diazomethane with Sulfonyl-Activated Double Bonds

The reaction of diazomethane with α,β-unsaturated sulfones has been studied, producing 1- or 2-pyrazolines depending on the reaction conditions. This research highlights the chemical behavior of sulfones in cycloaddition reactions, which is crucial for synthesizing various pyrazoline derivatives with potential applications in medicinal chemistry and material science (Helder et al., 1973).

Properties

IUPAC Name

1-cyclobutyl-4-(4-pyrazol-1-ylphenyl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c23-25(24,18-8-6-17(7-9-18)22-13-2-10-19-22)21-12-3-11-20(14-15-21)16-4-1-5-16/h2,6-10,13,16H,1,3-5,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKHGDQRKRRJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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